
Pentadec-14-YN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadec-14-YN-5-OL is an organic compound characterized by a long carbon chain with a terminal alkyne group and a hydroxyl group positioned at the fifth carbon. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-14-YN-5-OL typically involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves a copper (II)-catalyzed Eglinton coupling to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pentadec-14-YN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Pentadec-14-YN-5-one or Pentadec-14-YN-5-al.
Reduction: Pentadec-14-ene-5-OL or Pentadecane-5-OL.
Substitution: Pentadec-14-YN-5-chloride or Pentadec-14-YN-5-bromide.
Scientific Research Applications
Pentadec-14-YN-5-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Pentadec-14-YN-5-OL involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Pentadec-14-YN-1-OL
- Hexadec-15-YN-1-OL
- Pentadec-8-YN-5-OL
Uniqueness
Pentadec-14-YN-5-OL is unique due to the specific positioning of the hydroxyl group at the fifth carbon, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
832727-17-0 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
pentadec-14-yn-5-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-7-8-9-10-11-12-14-15(16)13-6-4-2/h1,15-16H,4-14H2,2H3 |
InChI Key |
FMZIHBOHIJVHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
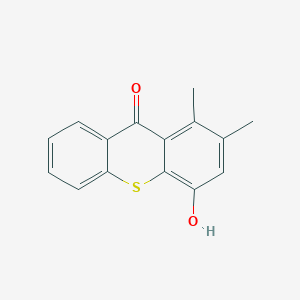
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
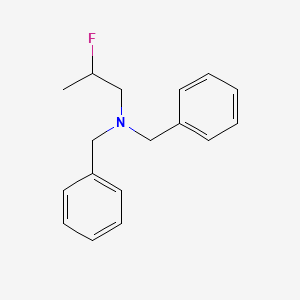
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
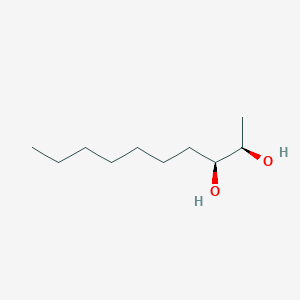
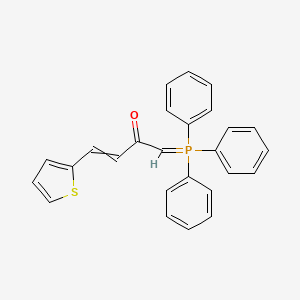
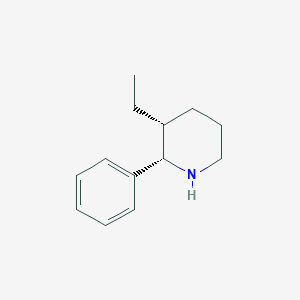
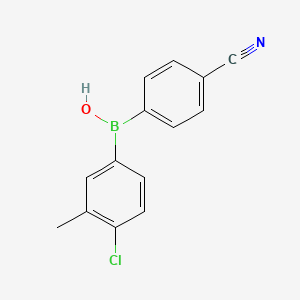



![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
